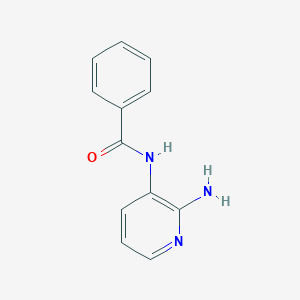

N-(2-aminopyridin-3-yl)benzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives are a class of organic compounds that feature a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, serving as a key building block in the design of a wide array of therapeutic agents. researchgate.netresearchgate.net The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.

Benzamide derivatives have demonstrated a remarkable range of biological activities, including but not limited to:

Anticancer researchgate.netnih.gov

Antimicrobial researchgate.net

Antidiabetic nih.gov

Anti-inflammatory researchgate.net

Analgesic researchgate.net

Anticonvulsant researchgate.net

Antidepressant researchgate.net

These compounds exert their effects by interacting with various biological targets such as enzymes and receptors. researchgate.net For instance, certain benzamide derivatives act as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. nih.govkoreascience.krindexcopernicus.com Others have been investigated as glucokinase activators for the potential treatment of diabetes. researchgate.netnih.gov Their widespread applications underscore the importance of the benzamide core in drug discovery and development. researchgate.net

Historical Context and Evolution of Research on the N-(2-aminopyridin-3-yl)benzamide Scaffold

The this compound scaffold combines the key features of a benzamide with an aminopyridine moiety. Aminopyridines themselves are important pharmacophores. Research into aminopyridine-containing benzamides has evolved from fundamental synthesis and characterization to targeted design for specific biological activities.

Early research often focused on the synthesis of various substituted benzamides and the exploration of their fundamental chemical properties. Over time, as the understanding of structure-activity relationships grew, researchers began to specifically design and synthesize derivatives of this compound with the aim of developing novel therapeutic agents. A notable area of investigation has been the development of these compounds as kinase inhibitors, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov The exploration of this scaffold has also extended to its potential as an antimicrobial agent. nih.gov

A significant development in the research of related scaffolds was the design of N-substituted benzamide derivatives based on established drugs like Entinostat (MS-275), an HDAC inhibitor. indexcopernicus.com This highlights a common strategy in drug discovery where a known active scaffold is modified to improve potency, selectivity, or pharmacokinetic properties.

General Research Objectives and Interdisciplinary Significance of the Compound

The primary research objective for this compound and its derivatives is the discovery of new and effective therapeutic agents. The interdisciplinary nature of this research is evident, spanning organic synthesis, medicinal chemistry, pharmacology, and molecular modeling.

Key research interests in this compound include:

Anticancer Activity: A major focus has been on the development of this compound derivatives as anticancer agents. nih.gov Research has shown that some of these compounds exhibit inhibitory activity against histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.govkoreascience.kr For example, a study reported the design and synthesis of a series of N-(2-amino-3-pyridine) benzamide derivatives and their evaluation as HDAC inhibitors. nih.gov

Kinase Inhibition: The scaffold is being explored for its potential to inhibit various kinases. For instance, a related 4-aminopyridine (B3432731) benzamide scaffold was optimized to identify potent and selective TYK2 inhibitors, which are relevant for autoimmune diseases. nih.gov

Antimicrobial Activity: There is growing interest in the antimicrobial potential of benzamide derivatives. Studies on related aminopyrazine-2-carboxamides have shown activity against various bacterial and fungal strains. nih.gov

The synthesis of these compounds often involves the reaction of a benzoic acid derivative with an aminopyridine. researchgate.netmdpi.com The structural and electronic properties of the this compound scaffold make it a versatile platform for creating diverse chemical libraries for high-throughput screening and lead optimization.

Below is a table summarizing some of the key research areas and findings related to this compound and its analogs.

| Research Area | Target/Application | Key Findings |

| Anticancer | Histone Deacetylase (HDAC) Inhibition | Derivatives of this compound have been synthesized and shown to possess HDAC inhibitory activity. nih.gov |

| Kinase Inhibition | TYK2, other kinases | Related aminopyridine benzamide scaffolds have been optimized to create potent and selective kinase inhibitors. nih.gov |

| Antimicrobial | Various bacteria and fungi | Analogs such as aminopyrazine-2-carboxamides have demonstrated antimicrobial properties. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N3O |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

N-(2-aminopyridin-3-yl)benzamide |

InChI |

InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16) |

InChI Key |

WDJFDUZGNAXITB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Aminopyridin 3 Yl Benzamide and Its Analogs

Direct Amidation Approaches

Direct amidation strategies focus on the formation of the amide bond between a benzoic acid derivative and a 2,3-diaminopyridine (B105623) moiety. These methods are often favored for their straightforward nature and the ready availability of starting materials.

Carboxylic Acid Activation Strategies

A common and effective approach to amide bond formation involves the activation of the carboxylic acid group of benzoic acid to make it more susceptible to nucleophilic attack by the amino group of 2,3-diaminopyridine.

One of the most traditional methods for activating a carboxylic acid is its conversion to an acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the desired amide.

The general reaction involves treating the substituted benzoic acid with thionyl chloride, often in an inert solvent, to produce the corresponding benzoyl chloride. This intermediate is then reacted with 2,3-diaminopyridine to yield N-(2-aminopyridin-3-yl)benzamide. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid byproduct. This method is widely used due to its efficiency and the high reactivity of the acyl chloride intermediate. nih.gov

For instance, the synthesis of N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide involved the use of 3-methylbenzoyl chloride, highlighting the utility of acyl chlorides in the synthesis of complex benzamide (B126) derivatives. nih.gov Similarly, 3-bromo-benzoyl chloride has been used in condensation reactions with 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) to produce N-acylated products. nih.gov

Table 1: Examples of Acyl Halide-Mediated Amidation

| Acyl Halide Precursor | Amine | Product | Reference |

| 3-Methylbenzoyl chloride | 3-Amino-4-(3,4-diethoxyphenyl)furazan | N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | nih.gov |

| 3-Bromobenzoyl chloride | 2-Aminopyridine | 3-Bromo-N-(3-bromo-benzoyl)-N-(pyridin-2-yl)benzamide | nih.gov |

| 3-Bromobenzoyl chloride | 2-Aminopyrimidine | 3-Bromo-N-(3-bromo-benzoyl)-N-(pyrimidin-2-yl)benzamide | nih.gov |

To circumvent the often harsh conditions and potential side reactions associated with acyl halides, a wide array of milder coupling reagents, borrowed from peptide synthesis, have been adapted for the synthesis of this compound and its analogs. peptide.combachem.comuniurb.it These reagents facilitate amide bond formation under milder conditions and with greater functional group tolerance.

Commonly used coupling reagents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rates of racemization, HATU is a popular choice for difficult couplings. peptide.com

EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride): As a water-soluble carbodiimide, EDC is particularly useful in aqueous reaction media, and its urea (B33335) byproduct is easily removed by washing. bachem.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated ester intermediate. This intermediate then readily reacts with the amine to form the amide bond, while the coupling reagent is converted into a soluble byproduct. The addition of additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can further enhance the efficiency of the reaction and suppress side reactions. peptide.com

For example, the synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide can be achieved by coupling 2-aminobenzoic acid derivatives with propargylamine (B41283) using HATU.

Table 2: Common Peptide Coupling Reagents and Their Characteristics

| Reagent | Full Name | Key Features | Reference |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, low racemization, suitable for difficult couplings. | peptide.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble, easy byproduct removal, suitable for aqueous reactions. | bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Non-toxic alternative to BOP, effective for solid-phase synthesis. | bachem.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Efficient, low racemization, fast reaction times. | peptide.com |

Amine Coupling Reactions with 2-Aminopyridin-3-yl Moieties

The synthesis of this compound and its analogs often starts with 2,3-diaminopyridine as a key building block. orgsyn.org The selective acylation of the 3-amino group over the 2-amino group is a crucial aspect of these syntheses. The differential reactivity of the two amino groups can be exploited to achieve regioselective amidation.

Several methods have been employed for the preparation of 2,3-diaminopyridine itself, including the reduction of 2-amino-3-nitropyridine (B1266227) and the amination of 3-aminopyridine. orgsyn.org Once obtained, 2,3-diaminopyridine can be reacted with a variety of benzoylating agents to introduce the desired benzamide functionality. For example, a straightforward method for preparing differently substituted imidazo[4,5-b]pyridines involves the direct amidation of 2-chloro-3-nitropyridine (B167233) with various amides, followed by reduction and cyclization. mdpi.com

Ultrasonic Irradiation-Assisted Amidation

In recent years, the use of ultrasound has emerged as a green and efficient tool in organic synthesis. eurekaselect.com Sonochemical methods can significantly accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating. researchgate.netresearchgate.netmdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, which can enhance chemical reactivity.

Ultrasound-assisted synthesis has been successfully applied to the formation of amide bonds. For instance, a rapid and environmentally friendly sonochemical approach has been developed for the synthesis of imidazo[1,2-α]pyridine derivatives. mdpi.com While a specific application to this compound is not detailed in the provided sources, the general principles suggest that ultrasonic irradiation could be a viable and advantageous method for its synthesis, potentially reducing reaction times and energy consumption. eurekaselect.comresearchgate.net

Electrochemical Protocols for Amide Bond Formation

Electrosynthesis represents another green and sustainable approach to chemical transformations, often avoiding the need for harsh reagents and high temperatures. google.com Electrochemical methods for amide bond formation are an emerging area of interest. An electrochemical-induced tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to synthesize N-aryl isoindolinones, demonstrating the potential of electrochemistry in forming C-N bonds. nih.gov

While direct electrochemical synthesis of this compound is not explicitly described, the electrochemical reduction of 3-nitropyridines to 3-aminopyridines is a known process. google.com This suggests that a combined electrochemical and chemical approach could be feasible, where the aminopyridine precursor is generated electrochemically and then coupled with a benzoic acid derivative. The development of direct electrochemical amidation protocols for this specific compound class remains an area for future exploration.

Catalytic Synthesis Routes

Catalysis offers powerful tools for the synthesis of this compound and its analogs, providing pathways that are often more efficient and selective than classical methods. These routes can be broadly categorized into transition metal-catalyzed, heterogeneous, and organocatalytic systems.

Transition metals, particularly copper, are well-established catalysts for C–N bond formation. The copper-catalyzed Goldberg reaction, for instance, provides a reliable method for the amidation of aryl halides. A developed synthesis of various 2-methylaminopyidine amides (MAPA) from 2-bromopyridine (B144113) utilizes a copper-iodide (CuI) and 1,10-phenanthroline (B135089) catalyst system. qub.ac.uk This method is notable for its high yields and scalability. qub.ac.uk

Copper catalysts are also employed in multicomponent domino reactions. For example, the synthesis of related imidazo[1,2-a]pyridines can be achieved through a three-component reaction of aldehydes, 2-aminopyridines, and terminal alkynes, catalyzed by CuI. acs.org The efficiency of such reactions can be enhanced with co-catalysts; a CuI–NaHSO₄·SiO₂ system was reported to significantly improve product yields compared to using CuI alone. acs.orgmdpi.com Furthermore, copper(II) acetate (B1210297) (Cu(OAc)₂) has been used for ligand-free C–N bond formation under aerobic conditions, following a Chan–Lam-Ullmann dual coupling mechanism. mdpi.com

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recyclability, aligning with green chemistry principles.

A bimetallic metal-organic framework (MOF), Fe₂Ni-BDC, has been demonstrated as an effective heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.comfrontiersin.org The reaction proceeds via a Michael addition amidation of 2-aminopyridine and trans-β-nitrostyrene. mdpi.com This catalyst showed high productivity and could be recovered and reused multiple times without a significant drop in activity. mdpi.comfrontiersin.org

| Parameter | Condition/Value |

|---|---|

| Reactants | 2-aminopyridine and trans-β-nitrostyrene (1:1 molar ratio) |

| Catalyst | Fe₂Ni-BDC (10 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 80 °C |

| Time | 24 h |

| Isolated Yield | 82% |

| Recyclability | 77% yield after the 6th run |

Magnesium oxide (MgO) nanoparticles have also been employed as a catalyst in the synthesis of related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. researchgate.net The use of nano MgO significantly reduced reaction times and increased yields compared to classical methods using triethylamine. researchgate.net

Additionally, Lewis acidic ionic liquids immobilized on diatomaceous earth have been developed as a reusable solid acid catalyst for the direct condensation of benzoic acids and amines to form benzamides. nih.gov This method benefits from mild conditions, utilizing ultrasonic irradiation to accelerate the reaction. nih.gov

Organocatalysis avoids the use of potentially toxic and expensive heavy metals, offering a greener alternative for synthesis. Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea or thiourea) and a hydrogen-bond acceptor (like a tertiary amine), have been applied to the enantioselective synthesis of axially chiral benzamides. sharif.edu These catalysts operate by recognizing and stabilizing a specific conformation of the substrate in the transition state. sharif.edu

In the synthesis of related heterocyclic systems like quinazolinones, basic organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to promote oxidative cyclization reactions. Current time information in Bangalore, IN. Thiamine hydrochloride (Vitamin B₁), another organocatalyst, has been shown to effectively catalyze the construction of 2,3-dihydroquinazolinones in water, a green solvent. Current time information in Bangalore, IN.

Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This strategy offers significant advantages in terms of step- and atom-economy.

Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives and related fused heterocyclic systems. A one-pot, three-component green synthesis of novel thiazolepyridine conjugated benzamides has been reported, reacting 3-aminopyridine-2-thiol, diethyl phthalate, and various anilines in an ethanol/water mixture with an HCl catalyst. Similarly, an eco-friendly, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides uses pyridine-2,3-diamine, diethyl phthalate, and anilines with phosphoric acid as a catalyst in glycerol.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known acid-catalyzed three-component reaction of a heterocyclic amidine, an aldehyde, and an isonitrile to produce imidazo-fused heterocycles. This reaction has been adapted to create complex scaffolds that can be further modified to produce diverse molecular libraries.

Chemodivergent Synthetic Pathways to N-(pyridin-2-yl)amides and Related Heterocycles

Chemodivergent synthesis allows for the creation of different product skeletons from the same set of starting materials simply by tuning the reaction conditions. sharif.edu A notable example is the reaction of α-bromoketones with 2-aminopyridine, which can be selectively directed to form either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. sharif.edu

The formation of N-(pyridin-2-yl)amides is achieved through a C-C bond cleavage process promoted by a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene. sharif.edu This reaction is mild and metal-free. sharif.edu In contrast, when only TBHP is used as the promoter in ethyl acetate, the reaction pathway shifts to a one-pot tandem cyclization/bromination, yielding 3-bromoimidazo[1,2-a]pyridines. sharif.edu This switch in selectivity highlights the power of controlled reaction conditions to access different valuable molecular frameworks. nih.gov

| Product Type | Promoter/Catalyst | Solvent | Reaction Pathway |

|---|---|---|---|

| N-(pyridin-2-yl)amide | I₂ / TBHP | Toluene | C-C Bond Cleavage |

| 3-bromoimidazo[1,2-a]pyridine | TBHP | Ethyl Acetate | Tandem Cyclization/Bromination |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. A key goal is the development of atom-economical and metal-free approaches to minimize waste and environmental impact. nih.gov

The chemodivergent synthesis of N-(pyridin-2-yl)amides via iodine-promoted C-C bond cleavage is an example of a metal-free approach. sharif.edu Another sustainable strategy involves the direct transformation of alkylarenes and 2-aminopyridine into N-(pyridin-2-yl)amides using water as a green solvent, mediated by TBHP/TBAI.

Advanced Spectroscopic and Structural Characterization of N 2 Aminopyridin 3 Yl Benzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, revealing connectivity.

For N-arylbenzamide derivatives, the aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm). For instance, in the ¹H NMR spectrum of N-(pyridin-2-yl)benzamide, the amide proton (NH) appears as a broad singlet at approximately 8.83 ppm. rsc.org The protons on the pyridine (B92270) and benzene (B151609) rings resonate at distinct chemical shifts, with their multiplicities providing clear evidence of their substitution patterns. rsc.org In substituted derivatives, such as 3-methoxy-N-(pyridin-2-yl)benzamide, the methoxy (B1213986) protons appear as a singlet at around 3.77 ppm. rsc.org

¹H NMR Data for Selected Benzamide (B126) Derivatives (in CDCl₃)

| Compound | NH (ppm) | Aromatic H (ppm) | Other H (ppm) |

| N-(pyridin-2-yl)benzamide | 8.83 (s, 1H) | 8.28 (d, 1H), 8.09 (d, 1H), 7.81 (d, 2H), 7.63 (t, 1H), 7.47-7.34 (m, 3H), 6.93 (t, 1H) | - |

| N-(3-methylpyridin-2-yl)benzamide | 8.98 (s, 1H) | 8.21 (d, 1H), 7.95-7.93 (m, 2H), 7.61 (d, 1H), 7.56-7.51 (m, 1H), 7.47-7.42 (m, 2H), 7.15-7.10 (m, 1H) | 2.32 (s, 3H, CH₃) |

| N-(3-fluoropyridin-2-yl)benzamide | 8.55 (s, 1H) | 8.24-8.22 (m, 1H), 7.97-7.93 (m, 2H), 7.60-7.45 (m, 4H), 7.22-7.16 (m, 1H) | - |

Data sourced from a study on the chemodivergent synthesis of N-(pyridin-2-yl)amides. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

In N-arylbenzamide derivatives, the carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around δ 165-170 ppm. rsc.orgmdpi.com The carbons of the aromatic rings resonate in the range of δ 110-155 ppm. rsc.orgmdpi.com For example, in N-(pyridin-2-yl)benzamide, the carbonyl carbon appears at δ 166.0 ppm, and the aromatic carbons are observed between δ 114.4 and 151.8 ppm. rsc.org

¹³C NMR Data for Selected Benzamide Derivatives (in CDCl₃)

| Compound | C=O (ppm) | Aromatic C (ppm) | Other C (ppm) |

| N-(pyridin-2-yl)benzamide | 166.0 | 151.8, 148.0, 138.6, 134.4, 132.3, 128.9, 127.4, 120.0, 114.4 | - |

| N-(3-methylpyridin-2-yl)benzamide | 166.4 | 150.1, 145.4, 140.1, 134.1, 132.0, 129.7, 128.6, 127.8, 121.9 | 18.4 (CH₃) |

| N-(3-fluoropyridin-2-yl)benzamide | 165.5 | 151.8 (d), 143.8 (d), 140.4 (d), 133.7, 132.5, 128.9, 127.8, 124.8 (d), 122.2 (d) | - |

Data sourced from a study on the chemodivergent synthesis of N-(pyridin-2-yl)amides. rsc.org

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. ipb.pt

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace out spin systems within a molecule. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different fragments within a molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, which is invaluable for determining the stereochemistry and conformation of a molecule. ipb.pt

These advanced techniques are instrumental in the complete structural elucidation of complex N-(2-aminopyridin-3-yl)benzamide derivatives, confirming the assignments made from 1D NMR spectra and providing a detailed three-dimensional picture of the molecule. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific chemical formula.

For N-(pyridin-2-yl)benzamide, the calculated exact mass for the protonated molecule [M+H]⁺ (C₁₂H₁₁N₂O) is 199.0866. HRMS analysis of this compound found a mass of 199.0861, confirming its elemental composition. rsc.org Similarly, for N-(3-methylpyridin-2-yl)benzamide, the calculated m/z for [M+H]⁺ (C₁₃H₁₃N₂O) is 213.1022, and the found value was also 213.1022. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many drug compounds and their derivatives. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation to form [M+H]⁺ ions in positive ion mode. nih.gov

ESI-MS is frequently coupled with liquid chromatography (LC-ESI-MS) to separate complex mixtures before mass analysis. This technique is widely used in pharmaceutical analysis for the detection and quantification of drugs and their metabolites in biological matrices. nih.gov The fragmentation of the protonated molecule in the mass spectrometer can provide valuable structural information. For nitrogen-containing compounds like this compound, the fragmentation patterns can help to identify the different parts of the molecule. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives through analysis of their fragmentation patterns. In electron impact mass spectrometry, the molecular ion of a benzamide derivative typically undergoes fragmentation by losing the -NH2 group, which results in the formation of a stable benzoyl cation (C6H5CO+). This cation can then further fragment to produce a phenyl cation (C6H5+). researchgate.net For instance, in the mass spectrum of acetylbenzylamide, a related compound, the molecular ion peak appears at m/z 164.17. It loses an NH2 group to form the benzoyl cation at m/z 105, which subsequently fragments to the phenyl cation at m/z 77. researchgate.net The fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines is influenced by the substituents on the dihydrothiophene ring, involving bond ruptures and skeletal rearrangements. arkat-usa.org

The predicted collision cross section (CCS) values for different adducts of this compound and its isomers can also be calculated to aid in structural identification. For 2-amino-N-(pyridin-3-ylmethyl)benzamide, the predicted CCS for the [M+H]+ adduct is 150.2 Ų, while for the [M+Na]+ adduct it is 156.6 Ų. uni.lu Similarly, for 4-amino-N-(pyridin-3-yl)benzamide, the predicted CCS for the [M+H]+ adduct is 145.7 Ų, and for the [M+Na]+ adduct it is 152.5 Ų. uni.lu These values provide an additional layer of data for the unambiguous identification of these compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within this compound and its derivatives.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound and its derivatives. The FTIR spectra of these compounds exhibit distinct absorption bands corresponding to specific vibrational modes.

For novel N-benzothiazol-2-yl benzamide derivatives, the FTIR spectra show NH-stretching vibrations for the amide group above 3500 cm⁻¹, aromatic CH-stretching vibrations above 3000 cm⁻¹, and C=O stretching vibrations for the benzamide carbonyl group in the range of 1699–1601 cm⁻¹. japsonline.com The presence of NH-bending vibrations near 1600 cm⁻¹ further confirms the aromatic NH-moiety. japsonline.com

In a series of synthesized benzamide derivatives, the FTIR spectra revealed characteristic peaks for various functional groups. For example, N-(3,4,5-Trihydroxybenzoyl) morpholine (B109124) shows bands at 3430 cm⁻¹ (OH), 2974-2871 cm⁻¹ (CH), and 1637 cm⁻¹ (C=O). mdpi.com Similarly, N-(4-Methoxybenzoyl) morpholine exhibits peaks at 3427 cm⁻¹ (NH), 2931-2859 cm⁻¹ (CH), and 1645 cm⁻¹ (C=O). mdpi.com

The computed vapor phase infrared spectrum for 3-amino-N-(2-pyridyl)benzamide provides additional reference data for the identification of related structures. spectrabase.com The analysis of various aminopyridine and o-vanillin reaction products also provides a basis for understanding the vibrational characteristics of the aminopyridine moiety. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Benzamide Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide N-H | Stretching | >3500 | japsonline.com |

| Aromatic C-H | Stretching | >3000 | japsonline.com |

| Carbonyl C=O | Stretching | 1699-1601 | japsonline.com |

| Amine N-H | Bending | ~1600 | japsonline.com |

| Hydroxyl O-H | Stretching | 3430 | mdpi.com |

| Aliphatic C-H | Stretching | 2974-2871 | mdpi.com |

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. In the Raman spectrum of a bimetallic metal-organic framework used in the synthesis of N-(pyridin-2-yl)-benzamides, characteristic peaks were observed. mdpi.com The symmetric and asymmetric oscillations of the COO- bond were detected at approximately 1445 cm⁻¹ and 1501 cm⁻¹, respectively. The C-C bond of the carboxylate group with the benzene ring showed an oscillation around 1140 cm⁻¹, while C-H bond vibrations were observed at about 865 cm⁻¹ and 630 cm⁻¹. mdpi.com The Raman spectrum of benzamide itself provides a fundamental reference for the benzamide core of the target molecule. chemicalbook.com

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information for this compound and its derivatives, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction analysis has been successfully employed to determine the crystal structures of several benzamide derivatives. For instance, the crystal structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide was determined to be monoclinic, with the space group P21/c. researchgate.net The unit cell parameters were found to be a = 11.0965(9) Å, b = 4.7669(4) Å, c = 20.6624(17) Å, and β = 97.556(3)°. researchgate.net

In another study, the crystal structure of a benzamide derivative, compound a2 (B175372), was found to be orthorhombic with the space group Pbca. mdpi.com The torsion angles of C(12)-N(1)-C(9)-C(10) and C(11)-O(4)-C(10)-C(9) were 53.7(3)° and 58.5(3)° respectively, indicating a chair conformation for the morpholine ring. mdpi.com

The crystal structure of N,N'-(1,2-phenylene)bis(2′-aminobenzamide) was also elucidated using X-ray crystallography. researchgate.net Furthermore, the crystal structure of N-(1,3-thiazol-2-yl)benzamide has been reported in three polymorphic forms, highlighting the importance of crystallization conditions on the final solid-state structure. mdpi.com

Table 2: Crystallographic Data for Selected Benzamide Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| 2-amino-N-(2-chloropyridin-3-yl)benzamide | Monoclinic | P21/c | 11.0965(9) | 4.7669(4) | 20.6624(17) | 97.556(3) | researchgate.net |

| Compound a2 | Orthorhombic | Pbca | - | - | - | - | mdpi.com |

Analysis of Crystal Packing and Intermolecular Interactions

In the crystal structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide, an intramolecular N—H⋯O hydrogen bond is observed. researchgate.net Furthermore, intermolecular N—H⋯O and N—H⋯N hydrogen bonds link the molecules into sheets. researchgate.net The crystal packing of compound a2 reveals that adjacent molecules are cross-stacked through strong offset π···π aromatic stacking interactions, in addition to intermolecular hydrogen bonds. mdpi.com

For N,N'-bis(pyridin-2-yl)benzene-1,3,5-tricarboxamide, intermolecular N—H···O hydrogen bonds link the molecules into ladder-like chains. uzh.ch Interestingly, only two of the three amide groups are involved in hydrogen bonding, which influences the orientation of the adjacent pyridinyl rings. uzh.ch The analysis of these interactions is critical for understanding the supramolecular chemistry of these compounds.

Hirshfeld Surface Analysis and Fingerprint Plots

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies that have performed Hirshfeld surface analysis and generated fingerprint plots for the compound this compound. While this analytical technique is a powerful tool for investigating intermolecular interactions in the solid state and has been applied to various related benzamide and aminopyridine derivatives, no published research detailing such an analysis for the specified molecule could be located.

Although crystal structures and Hirshfeld analyses are available for positional isomers like 2-amino-N-(pyridin-2-yl)benzamide and other derivatives such as 2-amino-N-(2-chloropyridin-3-yl)benzamide, the specific arrangement of the amino and benzamido groups in this compound would lead to a unique set of intermolecular interactions. Therefore, data from these related compounds cannot be accurately extrapolated to describe the titular molecule.

The generation of detailed research findings and data tables, as requested, is contingent upon the existence of a crystallographic study of this compound that includes Hirshfeld surface analysis. Without such a primary source, a scientifically accurate and informative section on this topic cannot be constructed.

Should a crystal structure of this compound be determined and its Hirshfeld surface analysis be published in the future, a detailed examination of its intermolecular interactions would be possible. This would likely involve the identification and quantification of N-H···N, N-H···O, C-H···O, and other potential hydrogen bonds, as well as π-π stacking interactions, which would be crucial for understanding its solid-state behavior and material properties.

Computational Investigations of N 2 Aminopyridin 3 Yl Benzamide and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing a robust framework for predicting the properties of molecules with a high degree of accuracy. For N-(2-aminopyridin-3-yl)benzamide and its analogs, these methods are instrumental in understanding their fundamental chemical nature.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized geometries and electronic properties of organic compounds. While specific DFT studies on this compound are not extensively documented in publicly available literature, analysis of its close analogs, such as 2-amino-N-(pyridin-2-yl)benzamide and 2-amino-N-(2-chloropyridin-3-yl)benzamide, provides valuable insights.

Crystal structure analysis of these analogs reveals key geometric parameters. For instance, in 2-amino-N-(2-chloropyridin-3-yl)benzamide, the aromatic rings are nearly coplanar, with a dihedral angle of approximately 2.28°. This planarity is often influenced by intramolecular hydrogen bonding. DFT calculations, typically using the B3LYP functional with a basis set like 6-311++G**, are used to optimize the molecular geometry in the gas phase, which can then be compared with experimental X-ray diffraction data. These calculations can also elucidate electronic properties such as dipole moments and the distribution of atomic charges.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis helps in identifying the most stable conformations and understanding the energy barriers between them. The potential energy surface (PES) of a molecule can be scanned by systematically changing specific dihedral angles to map out the conformational energy landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity.

For benzamide (B126) derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels. For instance, a study on N-benzhydryl benzamide and its analogs showed HOMO energy levels ranging from -6.21 eV to -6.44 eV and LUMO levels from -0.72 eV to -1.06 eV. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In many benzamide derivatives, the HOMO is often localized on the benzamide group and the adjacent aromatic ring, while the LUMO is distributed over the entire molecule or specific electron-withdrawing groups.

Table 1: Frontier Molecular Orbital Energies of Benzamide Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzamide (Reference) | -6.724 | -1.071 | 5.653 |

| N-benzhydryl benzamide (L1) | -6.44 | -1.06 | 5.38 |

| N,N-diphenethyl benzamide (L2) | -6.22 | -0.77 | 5.45 |

| N,N-dihexyl benzamide (L3) | -6.21 | -0.72 | 5.49 |

| N,N-dioctyl benzamide (L4) | -6.29 | -0.77 | 5.52 |

Data sourced from a benchmark study on benzamide derivatives. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a detailed picture of the delocalization of electron density between occupied Lewis-type (donor) and unoccupied non-Lewis-type (acceptor) NBOs. This delocalization is a key factor in understanding hyperconjugative interactions and the formation of hydrogen bonds.

In molecules like this compound, intramolecular hydrogen bonds can form, for example, between the amide proton and the nitrogen atom of the pyridine (B92270) ring, or between the amino group protons and the amide oxygen. NBO analysis can quantify the strength of these interactions by calculating the stabilization energy E(2) associated with the delocalization of electron density from a lone pair of the hydrogen bond acceptor to the antibonding orbital of the hydrogen bond donor. For example, in a study of 3-amino-4-methoxy benzamide, NBO analysis confirmed the presence of an intramolecular hydrogen bond and quantified its energy. ias.ac.in Similarly, in ortho-(4-tolylsulfonamido)benzamides, NBO analysis revealed intramolecular hyperconjugation between the nitrogen lone pair and the antibonding orbitals of the carbonyl group. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For substituted pyridines, MEP analysis has been used to evaluate the reactivity of the heterocyclic nitrogen. ias.ac.in The depth and accessibility of the minimum in the MEP around the nitrogen atom can predict its susceptibility to protonation and N-oxidation. In the case of this compound, an MEP map would likely show negative potential around the amide oxygen and the pyridine nitrogen, indicating these as sites for electrophilic attack and hydrogen bonding. The regions around the amino and amide hydrogens would exhibit positive potential, making them susceptible to nucleophilic attack. Studies on similar molecules have confirmed that the most electronegative regions are typically located near oxygen and nitrogen atoms.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and simulation techniques, such as molecular dynamics (MD), allow for the study of the dynamic behavior of molecules over time.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely used to understand how this compound and its derivatives interact with biological targets.

Recent studies have employed molecular docking to investigate the binding of novel N-pyridin-2-yl benzamide analogs as allosteric activators of the glucokinase (GK) enzyme. researchgate.net The docking studies supported the binding of these analogs in the allosteric site of GK, and these findings were correlated with a significant reduction in blood glucose levels in in-vivo tests. researchgate.net For instance, a series of N-pyridin-2-yl benzamide analogues were designed and synthesized, with subsequent in-silico studies predicting their binding interactions with the GK protein. researchgate.net The results of these docking studies were consistent with in-vivo antidiabetic evaluations. researchgate.net

In the context of anticancer research, molecular docking has been used to study the interactions of N-substituted benzamide derivatives with histone deacetylases (HDACs). researchgate.net Compounds 13h and 13k, for example, were observed to form hydrogen bonds, van der Waals bonds, and hydrophobic interactions with HDAC2 and HDAC8. researchgate.net Similarly, the design and docking of 2-aminopyridine-based derivatives as dual inhibitors of cyclin-dependent kinase (CDK) and HDAC have been reported. acs.org The docking results for compound 7 showed that its 2-aminopyridine (B139424) fragment formed dual hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket. acs.org

Furthermore, molecular docking has been instrumental in identifying potential drug candidates for COVID-19. In one study, 125 compounds containing aromatic rings and amide groups, including benzamide derivatives, were docked to the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov The compound Z144, 4-acrylamido-N-(pyridazin-3-yl)benzamide, was identified as a promising lead due to its high negative free energy of binding. nih.gov

The general procedure for molecular docking involves preparing the 3D structure of the ligand and the target protein, often obtained from the Protein Data Bank (PDB). scispace.comnih.gov Software such as the CLC Drug Discovery Workbench or Autodockvina is then used to perform the docking simulations, which generate various possible binding poses. scispace.comresearchgate.net These poses are evaluated using a scoring function to predict the binding affinity. scispace.com The results are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govimist.ma

A successful docking study is often validated by comparing the computational results with experimental data. A good correlation between the predicted binding affinities and the experimentally determined biological activities increases the confidence in the docking model. imist.ma

Table 1: Examples of Molecular Docking Studies on this compound and Analogs

| Compound/Analog | Target Protein | Key Findings |

| N-pyridin-2-yl benzamide analogs | Glucokinase (GK) | Supported binding in the allosteric site, correlating with in-vivo hypoglycemic activity. researchgate.netresearchgate.net |

| Compounds 13h and 13k (N-substituted benzamides) | HDAC2 and HDAC8 | Showed hydrogen bonding, van der Waals, and hydrophobic interactions. researchgate.net |

| Compound 7 (2-aminopyridine-based) | CDK9/HDAC6 | 2-aminopyridine fragment formed dual hydrogen bonds with Cys106 of CDK9. acs.org |

| Z144 (4-acrylamido-N-(pyridazin-3-yl)benzamide) | SARS-CoV-2 Mpro | Identified as a lead compound with a high negative binding free energy. nih.gov |

Molecular Dynamics Simulations to Investigate Binding Stability and Conformation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of this compound and its analogs, MD simulations provide valuable insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.

One study investigating potential anti-COVID-19 compounds utilized MD simulations to assess the stability of the complex formed between the SARS-CoV-2 main protease (Mpro) and the lead compound 4-acrylamido-N-(pyridazin-3-yl)benzamide (Z144). nih.gov The simulations, performed using GROMACS with the GROMOS96 43a1 force field, were run for 100 nanoseconds. nih.gov The results indicated that the compound Z144 binds spontaneously to the active site of the Mpro protein primarily through hydrophobic interactions, with a calculated binding free energy of -42.72 kcal/mol. nih.gov

The general methodology for MD simulations involves several key steps. First, the system, which includes the protein-ligand complex solvated in a water box with ions to neutralize the charge, is prepared. nih.gov The system's energy is then minimized to remove any steric clashes. Following minimization, the system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1.0 bar) using NVT (canonical ensemble) and NPT (isothermal-isobaric ensemble) simulations, respectively. nih.gov Finally, the production MD simulation is run for a specific duration, during which the trajectory of the atoms is recorded for analysis. nih.gov

Analysis of the MD trajectory can reveal important information about the stability of the complex, such as the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD suggests that the complex has reached equilibrium and the ligand is stably bound. Furthermore, analysis of the interactions between the ligand and the protein throughout the simulation can identify key residues that are crucial for binding.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a crucial component of ligand-based drug design, particularly when the three-dimensional structure of the target receptor is unknown. nih.gov This technique involves identifying the essential steric and electronic features of a set of molecules that are necessary to ensure optimal interactions with a specific biological target. nih.gov

A pharmacophore model can be generated based on the common features of a series of active compounds. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov

For instance, in the development of novel inhibitors for topoisomerase I, a pharmacophore model was created based on a set of known active compounds. nih.gov This model was then used to screen a database of compounds, leading to the identification of several promising new inhibitor candidates. nih.gov The identified hits were then subjected to molecular docking studies to predict their binding modes and further validate their potential. nih.gov

The process of pharmacophore modeling typically begins with a set of molecules with known biological activities. The three-dimensional structures of these molecules are generated and aligned. A pharmacophore hypothesis is then generated, which represents the common features of the most active compounds. This hypothesis is then validated using a test set of compounds with known activities. A good pharmacophore model should be able to distinguish between active and inactive compounds.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies play a crucial role in elucidating the mechanisms of chemical reactions involving this compound and its derivatives. One notable example is the proposed mechanism for the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework (Fe2Ni-BDC) as a catalyst. mdpi.com

The proposed reaction mechanism proceeds through several key steps:

Michael Addition: The reaction initiates with the Michael addition of 2-aminopyridine to trans-β-nitrostyrene, forming an intermediate 'A'. The Fe3+ and Ni2+ ions in the Fe2Ni-BDC catalyst act as Lewis acids, facilitating this step by coordinating to the nitro group. mdpi.com

Dehydration and Reorganization: Intermediate 'A' undergoes successive dehydration to form intermediate 'C', which then reorganizes into an imine intermediate 'D'. mdpi.com

Hydration and Protonation: Hydration of intermediate 'D' leads to the formation of intermediate 'F'. Subsequent protonation and dehydration of 'F' yield an α-aminonitrile intermediate 'G'. mdpi.com

Nucleophilic Addition and Elimination: Finally, the target product, N-(pyridin-2-yl)-benzamide, is formed through a nucleophilic addition and elimination process from intermediate 'G'. mdpi.com

The study suggests that the presence of two active metal centers in the Fe2Ni-BDC catalyst enhances the reaction yield compared to catalysts with single metal centers. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently employed to predict spectroscopic parameters, such as NMR and IR spectra, for this compound and its analogs. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compounds and to gain a deeper understanding of their electronic and vibrational properties.

In a study on novel aminobenzamide–aminonaphthalimide fluorescent dyads, the experimental FTIR and NMR data were complemented by theoretical calculations. nih.gov For example, for 2-Amino-N-(2-((1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)amino)ethyl)benzamide, the experimental FTIR spectrum showed characteristic peaks at 3459, 3349, 3062, 2956, 1677, 1631, 1615, 1578, and 1537 cm⁻¹, which correspond to various vibrational modes of the molecule. nih.gov The 1H NMR spectrum in DMSO-d6 provided detailed information about the chemical environment of the protons in the molecule. nih.gov

Similarly, for N-(2,2-Dicyano-1-(methylthio)vinyl)benzamide, the experimental 1H NMR spectrum in DMSO-d6 showed a singlet at δ 2.73 ppm for the methyl protons, a multiplet between δ 7.58 and 7.71 ppm for three aromatic protons, a doublet between δ 8.21 and 8.23 ppm for two aromatic protons, and a broad singlet at δ 13.53 ppm for the NH proton. nih.gov The 13C NMR spectrum provided the chemical shifts for all the carbon atoms in the molecule. nih.gov The IR spectrum showed characteristic absorption bands at 2222 cm⁻¹ for the CN group and 1659 cm⁻¹ for the C=O group. nih.gov

The comparison of predicted and experimental spectroscopic data serves as a powerful tool for structural elucidation and validation. Discrepancies between the two can often be explained by environmental effects, such as solvent interactions, which are not always fully accounted for in the theoretical models.

Structure Activity Relationship Sar Studies of N 2 Aminopyridin 3 Yl Benzamide Derivatives

Positional and Substituent Effects on the Benzene (B151609) Ring on Biological Activities

The benzene ring of the N-(2-aminopyridin-3-yl)benzamide scaffold presents a crucial site for modification to modulate biological activity. The nature, position, and size of substituents on this ring can significantly impact the potency and selectivity of the compounds for their molecular targets.

Research into anticancer agents has demonstrated that substitutions on the benzene ring are critical for activity. For instance, in a series of N-substituted benzamide (B126) derivatives designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), various substituents on the benzoyl moiety were explored. The anti-proliferative activity of these compounds was evaluated against several cancer cell lines, revealing that certain substitution patterns led to inhibitory activity comparable to MS-275. researchgate.net Molecular docking studies of active compounds, such as 13h and 13k from one study, showed interactions with HDAC2 and HDAC8, highlighting the role of the substituted benzamide portion in target binding. researchgate.net

Similarly, in the context of anti-inflammatory activity, modifications to the benzene ring have been shown to be influential. Studies on benzimidazole (B57391) derivatives, which share structural similarities with the benzamide core, have indicated that the presence and nature of substituents on the phenyl ring attached to the core structure can dictate anti-inflammatory potency. For example, the introduction of electron-withdrawing groups or lipophilic substituents at specific positions of the phenyl ring has been shown to enhance anti-inflammatory effects in some series. mdpi.comrsc.org

The following table summarizes the effects of various substituents on the benzene ring on the biological activities of this compound and related benzamide derivatives.

| Parent Compound/Scaffold | Substituent on Benzene Ring | Position of Substituent | Observed Biological Activity | Key Findings |

| N-substituted benzamide derivatives | Various cyclic amines | para | Antitumor | Several compounds displayed inhibitory activity against MCF-7, MDA-MB-231, K562, and A549 cell lines comparable to MS-275. researchgate.net |

| 3,5-diaryl-2-aminopyridine | Phenol, Phenylpiperazine | 3-position | ALK2 Inhibition | Substitution of a 3-phenol with 4-phenylpiperazine greatly increased potency in cells. acs.orgnih.gov |

| N-phenylbenzamide | Nitro groups | meta (3,5-dinitro) | Anti-malarial (βH inhibition) | Two nitro groups in the meta positions were favorable for the inhibition of β-hematin formation. nih.gov |

| 2-aminobenzamide derivatives | Chloro, Methoxy (B1213986), Methyl | para, meta, di- and tri-methoxy | Antimicrobial | Compound with two methoxy groups showed excellent antimicrobial potential. mdpi.com |

| Benzimidazole derivatives | Nitro, Chloro, Bromo | 5-position of benzimidazole, 4-position of phenacyl | Anticancer | A 5-nitro group on the benzimidazole and lipophilic substituents on the phenacyl moiety enhanced anticancer action. rsc.org |

Modifications and Functionalization of the Pyridin-3-yl Moiety

The pyridin-3-yl moiety is another key component of the this compound structure that has been a focal point for SAR studies. Modifications to this ring system, including the introduction of various substituents and its replacement with other heteroaromatic rings, have led to significant changes in biological activity.

In the development of kinase inhibitors, the aminopyridine portion often serves as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region of the ATP-binding pocket. For instance, in the design of Nek2 inhibitors, switching from an aminopyrazine to an aminopyridine hinge-binding scaffold resulted in a marked increase in Nek2 inhibition. nih.gov Further modifications, such as the introduction of substituents on the pyridine (B92270) ring, have been explored to optimize potency and selectivity.

Studies on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors revealed that modifications to the 2-aminopyridine (B139424) portion, which interacts with the hinge region of the ALK2 kinase domain, are critical for activity. acs.orgnih.gov Replacing the primary amine with secondary or tertiary amines, or a methoxy group, led to reduced potency, suggesting that a primary amine capable of hydrogen bonding is essential. acs.orgnih.gov

Furthermore, the substitution pattern on the pyridine ring itself influences activity. In a series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives, various modifications were made to explore their antitumor activities. nih.gov One compound from this series, 7l, demonstrated potent antiproliferative activity, particularly in A549 lung cancer cells, by inducing G2/M phase arrest through the inhibition of AURKB transcription. nih.gov This highlights the importance of the specific substitution pattern on the aminopyridine ring for achieving potent and selective anticancer effects.

The table below outlines the impact of modifications to the pyridin-3-yl moiety on the biological activity of this compound derivatives.

| Scaffold | Modification/Functionalization of Pyridin-3-yl Moiety | Biological Target/Activity | Key Findings |

| Aminopyridine-based Nek2 inhibitors | Replacement of aminopyrazine with aminopyridine | Nek2 Kinase Inhibition | Marked increase in Nek2 inhibitory activity. nih.gov |

| 3,5-diaryl-2-aminopyridine | Modification of the 2-amino group (secondary/tertiary amines, methoxy) | ALK2 Kinase Inhibition | Reduced potency, indicating the importance of the primary amine for hinge binding. acs.orgnih.gov |

| 3-(6-aminopyridin-3-yl)benzamide derivatives | Introduction of various substituents on the aminopyridine ring | Antitumor (AURKB inhibition) | Compound 7l showed potent antiproliferative activity in A549 cells. nih.gov |

| 2-aminopyridine derivatives | Replacement of pyridine with other N-heteroaryl rings (pyrimidine, pyridazine (B1198779), pyrazine) | Antitubercular (Ribosomal inhibition) | Pyrimidine substitution led to poor ribosomal and antitubercular activity, while pyridazine and pyrazine (B50134) were potent ribosomal inhibitors but had poor MICs. nih.gov |

| N-(pyridin-2-yl)benzamide analogues | Introduction of halogen atoms to the pyridyl portion | nAChR Negative Allosteric Modulation | Significant decreases in potency for both hα4β2 and hα3β4 nAChR subtypes. nih.gov |

Influence of Amide Linkage Modifications on Activity

The amide linkage in this compound is a central structural feature that not only connects the two aromatic rings but also participates in crucial interactions with biological targets. Modifications to this linker have been investigated to understand its role in maintaining the desired conformation and its contribution to binding affinity.

In some instances, the amide bond is essential for activity. For example, in a study of N-acyl 2-aminobenzimidazole (B67599) derivatives as IRAK4 inhibitors, removing the amide carbonyl or replacing the amide with urea (B33335) or sulphonamide groups resulted in a substantial reduction or loss of inhibitory activity. nih.gov This suggests that the specific geometry and hydrogen bonding capabilities of the amide group are critical for effective binding to the target.

Conversely, reversing the amide connectivity can sometimes lead to improved potency and selectivity. In the development of Tie-2 kinase inhibitors derived from a multi-kinase inhibitor, reversing the amide linkage and incorporating aminotriazine (B8590112) or aminopyridine hinge-binding moieties resulted in excellent Tie-2 potency and selectivity against KDR. drugbank.com

The table below highlights the influence of amide linkage modifications on the biological activity of benzamide derivatives.

| Compound Series | Amide Linkage Modification | Biological Target/Activity | Outcome |

| N-acyl 2-aminobenzimidazoles | Removal of amide carbonyl, replacement with urea or sulphonamide | IRAK4 Inhibition | Substantial reduction or loss of activity. nih.gov |

| Triazine derivatives | Reversed amide connectivity | Tie-2 Kinase Inhibition | Achieved excellent Tie-2 potency and KDR selectivity. drugbank.com |

| Benzamide analogues | Replacement of O-linker with amide, sulfonamide, and S-linkers | c-Met Kinase Inhibition | Design strategy for novel 2-aminopyridine c-Met kinase type I inhibitors. nih.gov |

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry plays a pivotal role in the action of many drugs, as biological systems are inherently chiral. The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in their pharmacological and pharmacokinetic properties. nih.gov This is because the three-dimensional arrangement of atoms in a molecule determines how it interacts with its chiral biological target, such as a receptor or enzyme. nih.gov One enantiomer may fit perfectly into the binding site and elicit a strong biological response, while the other may bind weakly or not at all. nih.gov

In the context of this compound derivatives, the introduction of a chiral center can lead to enantiomers with distinct biological activities. For example, in the development of Nek2 kinase inhibitors, a series of compounds was designed by fusing a hinge-binding aminopyrazine fragment with a benzyloxy-substituted benzamide moiety. nih.gov The synthesis of a racemic compound was followed by the preparation and testing of individual enantiomers. This allowed for the determination of which stereoisomer was responsible for the observed biological activity, leading to the identification of a potent and selective inhibitor. nih.gov

Similarly, in the development of antituberculosis agents based on the spectinamide scaffold, the stereochemistry at the 3'-position was found to be crucial. The 3'-(S) isomer of a particular spectinamide was isolated and found to be the more active enantiomer, confirming the stereochemical assignment of bioactive spectinamides. nih.gov

These examples underscore the importance of considering stereochemistry in the design and development of this compound-based therapeutic agents. The preparation and evaluation of single enantiomers are often necessary to identify the more potent and selective isomer, which can lead to drugs with improved therapeutic indices.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the key physicochemical properties that govern biological response.

In the study of 2-aminopyridine derivatives as c-Met kinase inhibitors, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These models were built using a training set of compounds with known inhibitory activities and then validated using a test set. The resulting models can provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information can guide the rational design of new, more potent inhibitors.

QSAR models have also been developed for other related heterocyclic compounds. For instance, QSAR models have been used to predict the plasma protein binding of various compounds and to classify kinase inhibitors. tandfonline.com In the discovery of novel TYK2 inhibitors, a genetic function algorithm (GFA) coupled with k-nearest neighbor (kNN) and multiple linear regression (MLR) analyses was used to build predictive QSAR models based on pharmacophore and physicochemical descriptors. researchgate.net These models were then used to virtually screen a compound library to identify new potential TYK2 inhibitors. researchgate.net

The general workflow for a QSAR study typically involves:

Data Set Preparation: A diverse set of compounds with accurately measured biological activities is compiled. mdpi.com

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. mdpi.com

Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

Application: The validated QSAR model is used to predict the activity of new compounds and to guide further synthesis and testing.

By leveraging QSAR, researchers can accelerate the discovery of novel this compound derivatives with desired biological profiles, reducing the time and cost associated with traditional trial-and-error approaches.

Preclinical Biological Activity and Mechanistic Insights of N 2 Aminopyridin 3 Yl Benzamide

Anticancer Activity and Associated Cellular Mechanisms

Research into N-(2-aminopyridin-3-yl)benzamide has revealed its potential to combat cancer through various cellular pathways. The compound and its analogs have been shown to inhibit cancer cell growth, interfere with critical signaling pathways, and induce programmed cell death.

In Vitro Antiproliferative Efficacy against Cancer Cell Lines

Derivatives of this compound have been evaluated for their ability to inhibit the growth of various human cancer cell lines. The antiproliferative activity is typically measured by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Studies have demonstrated that these compounds exhibit a broad spectrum of activity. For instance, a series of N-substituted benzamide (B126) derivatives showed inhibitory activity against MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), and A549 (lung cancer) cell lines. researchgate.net Another study focusing on 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives reported potent antiproliferative activity against a panel of cancer cells, with one compound showing particular effectiveness against A549 cells with an IC50 value of 0.04 µM. nih.gov Furthermore, certain quinazolinone and benzamide derivatives have been found to be highly potent against HepG2 (liver cancer) and MCF-7 cell lines. researchgate.netrsc.org

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

|---|---|---|---|---|

| N-Substituted Benzamides | A549 | Lung Cancer | Data available | researchgate.net |

| N-Substituted Benzamides | MCF-7 | Breast Cancer | Data available | researchgate.net |

| N-Substituted Benzamides | MDA-MB-231 | Breast Cancer | Data available | researchgate.net |

| N-Substituted Benzamides | K562 | Leukemia | Data available | researchgate.net |

| 3-(6-aminopyridin-3-yl)benzamides | A549 | Lung Cancer | 0.04 | nih.gov |

| 3-(6-aminopyridin-3-yl)benzamides | SH-SY5Y | Neuroblastoma | 1.85 | tandfonline.com |

| 3-(6-aminopyridin-3-yl)benzamides | MHCC-97h | Liver Cancer | 0.26 | tandfonline.com |

| Quinoxaline Derivatives | HepG2 | Liver Cancer | 0.12 | rsc.org |

| Quinoxaline Derivatives | MCF-7 | Breast Cancer | 0.15 | rsc.org |

| Imidazole-Quinazoline Hybrids | HCC827 | Lung Cancer | 0.06 | tandfonline.com |

| Imidazole-Quinazoline Hybrids | BGC823 | Gastric Cancer | 0.07 | tandfonline.com |

Modulation of Receptor Tyrosine Kinase (RTK) Signaling Pathways

Receptor tyrosine kinases (RTKs) are crucial for cell signaling and are often dysregulated in cancer. The this compound scaffold has been used to develop inhibitors of several RTKs. These compounds can block the signaling pathways that drive cancer cell proliferation and survival. mdpi.com

One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays an essential role in angiogenesis, the formation of new blood vessels that tumors need to grow. rsc.orgdrugbank.com Derivatives have been designed as VEGFR-2 inhibitors, showing promising cytotoxic activities. semanticscholar.org Other RTKs targeted by 2-aminopyridine-based inhibitors include Fibroblast Growth Factor Receptor 3 (FGFR3), Tie-2, and Flt3, all of which are involved in vascular development. google.com Additionally, some derivatives have shown inhibitory activity against Aurora kinases, which are critical for cell division. researchgate.netnih.gov The ability of these compounds to interact with multiple kinases, including those in the PI3K/AKT/mTOR and MAPK pathways, suggests they may function as multi-targeted cancer treatments. nih.gov

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing cell cycle arrest, which prevents cancer cells from dividing and proliferating. A significant body of research indicates that these compounds predominantly cause cells to accumulate in the G2/M phase of the cell cycle. researchgate.net

For example, a derivative of 6-(2-aminopyrimidin-5-yl)-N-phenylpyridin-2-amine was found to induce G2/M phase arrest in HCC827 cells through the inhibition of PI3Kα. dntb.gov.ua Similarly, novel 3-(6-aminopyridin-3-yl)benzamide derivatives were shown to induce G2/M arrest in A549 cells by inhibiting the transcription of Aurora kinase B (AURKB). nih.govtandfonline.com This arrest is often a precursor to apoptosis, or programmed cell death. semanticscholar.org

Induction of Apoptosis and Caspase Activation (e.g., Mitochondrial Pathway, ROS-mediated DNA Damage)

Following cell cycle arrest, many this compound derivatives can trigger apoptosis in cancer cells. This programmed cell death is a critical endpoint for anticancer therapies. The induction of apoptosis by these compounds often involves the mitochondrial pathway. nih.gov

Mechanistic studies have revealed several key events in this process. For instance, some derivatives induce apoptosis by inhibiting AURKB transcription, which in turn activates the p53 signaling pathway. nih.gov Others have been shown to increase the levels of pro-apoptotic proteins like BAX and caspases-3 and -9, while decreasing the levels of the anti-apoptotic protein Bcl-2. semanticscholar.org

Furthermore, the generation of reactive oxygen species (ROS) plays a significant role. researchgate.net The overproduction of ROS can lead to DNA damage and activate the mitochondrial apoptotic pathway. nih.govnih.gov This involves the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death. nih.gov

Histone Deacetylase (HDAC) Inhibition Profiles and Selectivity

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. researchgate.net The N-(2-aminophenyl)benzamide scaffold is a well-established zinc-binding group (ZBG) found in many HDAC inhibitors. nih.govmdpi.com

Derivatives of this compound have been synthesized and evaluated as HDAC inhibitors. These compounds often show selectivity for Class I HDACs (HDAC1, 2, and 3). researchgate.netresearchgate.net For example, subtle structural changes in 2-substituted benzamides can lead to dramatic shifts in selectivity, with some compounds showing high potency and selectivity for HDAC3. nih.gov The selectivity of these inhibitors is crucial, as different HDAC isoforms have distinct biological functions, and isoform-selective inhibitors may offer improved therapeutic windows with fewer side effects. mdpi.com Some dual-target inhibitors have also been developed, combining HDAC inhibition with the inhibition of other cancer-relevant targets like cyclin-dependent kinases (CDKs). acs.org

Table 2: HDAC Inhibition Profile of Benzamide Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target HDACs | Selectivity Profile | Key Findings | Reference |

|---|---|---|---|---|

| N-Substituted Benzamides | HDAC2, HDAC8 | Class I selective | Molecular docking showed interactions with HDAC2 and HDAC8. | researchgate.net |

| 2-Substituted Benzamides | HDAC3 | >300-fold selective over other isoforms | A 2-methylthiobenzamide derivative showed high potency and selectivity for HDAC3. | nih.gov |

| N-(2-aminophenyl)benzamides | HDAC1, HDAC2, HDAC3 | Class I selective | A derivative (15k) showed potent inhibition of HDAC3-NCoR2. | nih.gov |

| Fluorinated N-(2-aminophenyl)benzamides | Class I HDACs | Potent Class I inhibition | Showed higher antitumor efficacy than the reference drug SAHA. | researchgate.net |

| 2-Aminopyridine-based dual inhibitors | CDK9, HDAC1/3 | Dual CDK/HDAC inhibition | Compound 8e identified as a potent CDK9/HDAC1 dual inhibitor. | acs.org |

Deubiquitinase (DUB) Enzyme Inhibition

The ubiquitin-proteasome system is vital for protein degradation and cellular regulation, and its dysregulation is implicated in cancer. mdpi.com Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination and have emerged as potential therapeutic targets. mdpi.comhubrecht.eu

The inhibition of DUBs is a newer area of investigation for benzamide derivatives. While research directly on this compound as a DUB inhibitor is limited, related benzamide structures have been explored for this activity. For example, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed based on the pharmacophoric features of DUB inhibitors. researchgate.net The rationale is that disrupting DUB activity can specifically target cancer-causing protein aberrations. mdpi.com Given the structural similarities, it is plausible that this compound derivatives could also be developed as DUB inhibitors, representing a promising avenue for future cancer research. nih.gov

Aurora Kinase (Aurora A, Aurora B) Inhibition and Downstream Effects

Derivatives of this compound have been identified as potent inhibitors of Aurora kinases, particularly Aurora B, which are crucial regulators of cell division. Inhibition of these kinases by this compound derivatives has been shown to disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.

One study detailed the design and synthesis of a series of 3-(6-aminopyridin-3-yl) benzamide derivatives. These compounds were found to induce G2/M phase arrest by inhibiting the transcription of Aurora B kinase (AURKB). This inhibition subsequently triggered cell death through the p53 signaling pathway. Notably, one derivative, compound 7l, demonstrated significant antiproliferative activity in A549 lung cancer cells.